1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene
Overview
Description
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene is an organic compound that contains an azide functional group. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its chiral center, which makes it an interesting subject for stereochemical studies. The azide group is known for its reactivity and is often used in organic synthesis, particularly in click chemistry and other cycloaddition reactions.
Mechanism of Action
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is often involved in radical trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Compounds containing the trifluoromethyl group are known to be involved in various biochemical reactions .
Pharmacokinetics
The redox potentials of a variety of trifluoromethyl-containing compounds have been studied , which could provide insights into their pharmacokinetics.
Action Environment
The solvent has been found to control the synthesis of certain trifluoromethyl-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of (S)-4-Trifluoromethyl-alpha-methylbenzyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides, which can be explosive under certain conditions .
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines, to form amines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts (CuSO₄ and sodium ascorbate) in a suitable solvent.
Major Products
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but lacks the trifluoromethyl group and chiral center.
Benzyl Azide: Similar structure but without the trifluoromethyl group.
Trifluoromethyl Azide: Contains the trifluoromethyl group but lacks the benzyl structure and chiral center.
Uniqueness
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene is unique due to its combination of a trifluoromethyl group, which imparts electron-withdrawing properties, and a chiral center, which makes it useful for stereochemical studies. Its reactivity as an azide also makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNUOERZVCLBMV-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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